molecular formula C20H30CaO8S2 B072950 Calcium camphorsulfonate CAS No. 1331-87-9

Calcium camphorsulfonate

Cat. No. B072950
CAS RN: 1331-87-9
M. Wt: 502.7 g/mol
InChI Key: LWHOBNQPGHHZQX-REYDLGKFSA-L
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Description

Calcium camphorsulfonate is a compound that is used in the manufacturing production of active pharmaceutical ingredients (APIs) . It is also known by its systematic name, CALCIUM BIS(((1S,4R)-7,7-DIMETHYL-2-OXOBICYCLO(2.2.1)HEPT-1-YL)METHANESULFONATE) .


Synthesis Analysis

Calcium camphorsulfonate can be synthesized from the reaction of camphorsulfonic acid salts with methanol, ethanol, and isopropyl alcohol . These are commonly used solvents in API manufacturing processes .


Molecular Structure Analysis

The molecular structure of calcium camphorsulfonate is related to sulfonic acids, which are similar to carboxylic acids and have the general structure of RSO3H . Sulfonic acids are very strong acids (pKa -7). The most common sulfonic acid is p-toluenesulfonic acid .


Chemical Reactions Analysis

In the manufacturing process of APIs, camphorsulfonic acid salts have the potential to form alkyl camphorsulfonates . These can be considered as potential genotoxic impurities (PGIs) and should be controlled using the Threshold of Toxicological Concern (TTC) when detected in APIs due to their genotoxicity .


Physical And Chemical Properties Analysis

Calcium camphorsulfonate has properties that are beneficial for the manufacturing of APIs. The formation of salts with various pharmaceutically available counter ions has been widely used for the advantages of physicochemical properties including solubility, formulation, purification, stability, and other various reasons .

Future Directions

Research on calcium camphorsulfonate and related compounds is ongoing. Future studies may focus on improving the synthesis process, exploring new applications, and further understanding the properties and mechanisms of these compounds .

properties

IUPAC Name

calcium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O4S.Ca/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h2*7H,3-6H2,1-2H3,(H,12,13,14);/q;;+2/p-2/t2*7-,10-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHOBNQPGHHZQX-REYDLGKFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30CaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927946
Record name Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium camphorsulfonate

CAS RN

1331-87-9
Record name Calcium camphorsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM CAMPHORSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC5B9F643N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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